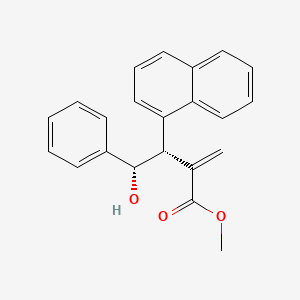
Antibacterial agent 108
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antibacterial agent 108 is a potent antibacterial compound known for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other antibiotic-resistant bacterial strains . This compound has garnered significant attention due to its potential to combat resistant bacterial infections, which pose a major threat to public health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 108 involves the formation of β,γ-diaryl α-methylene-γ-butyrolactones. The synthetic route typically includes the reaction of aryl aldehydes with malonic acid derivatives under basic conditions, followed by cyclization to form the butyrolactone core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions: Antibacterial agent 108 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the α-methylene group to a saturated methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated methylene derivatives.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Antibacterial agent 108 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its antibacterial properties and potential to inhibit bacterial growth in various biological assays.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Wirkmechanismus
The mechanism of action of antibacterial agent 108 involves the inhibition of bacterial cell wall synthesis. The compound targets the peptidoglycan layer of the bacterial cell wall, disrupting its integrity and leading to cell lysis . Additionally, it may interfere with bacterial protein synthesis by binding to the ribosomal subunits, further inhibiting bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Penicillin: Another well-known antibacterial agent that targets bacterial cell wall synthesis.
Vancomycin: Effective against MRSA, similar to antibacterial agent 108.
Linezolid: An oxazolidinone class antibiotic that inhibits bacterial protein synthesis.
Uniqueness: this compound is unique due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual action makes it particularly effective against resistant bacterial strains, providing a broader spectrum of antibacterial activity compared to some other agents .
Eigenschaften
Molekularformel |
C22H20O3 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
methyl (3R,4S)-4-hydroxy-2-methylidene-3-naphthalen-1-yl-4-phenylbutanoate |
InChI |
InChI=1S/C22H20O3/c1-15(22(24)25-2)20(21(23)17-10-4-3-5-11-17)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20-21,23H,1H2,2H3/t20-,21+/m0/s1 |
InChI-Schlüssel |
MYMDLOPCWJWCKG-LEWJYISDSA-N |
Isomerische SMILES |
COC(=O)C(=C)[C@@H](C1=CC=CC2=CC=CC=C21)[C@@H](C3=CC=CC=C3)O |
Kanonische SMILES |
COC(=O)C(=C)C(C1=CC=CC2=CC=CC=C21)C(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




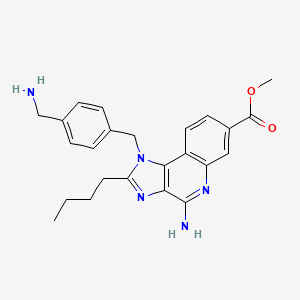
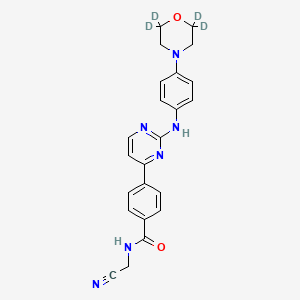

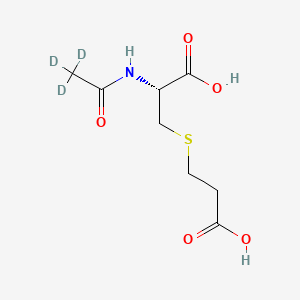
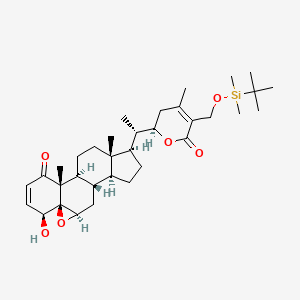
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)

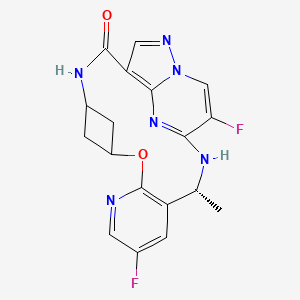
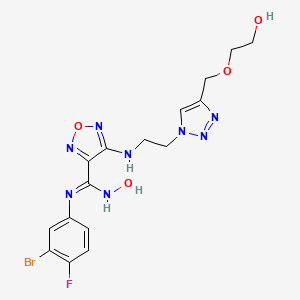
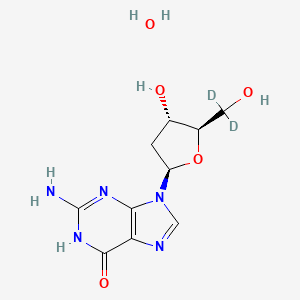
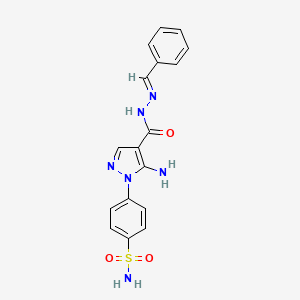
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
